molecular formula C23H31O5 · Na B1163424 15-keto Treprostinil (sodium salt)

15-keto Treprostinil (sodium salt)

Cat. No.: B1163424
M. Wt: 410.5
InChI Key: PCGJOOOILKFUEW-MITWTGFRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

15-keto Treprostinil is an impurity found in treprostinil, which is a stable analog of prostaglandin I2 (prostacyclin;  Item No. 18220) with a longer plasma half-life. Formulations containing treprostinil are used for the treatment of primary pulmonary hypertension.

Scientific Research Applications

Pharmacokinetics and Bioequivalence

  • Treprostinil sodium, a stable analogue of prostacyclin, demonstrates significant clinical interest for both intravenous and subcutaneous administration in the treatment of pulmonary arterial hypertension (PAH). Comparative studies indicate bioequivalence of these administration routes, with elimination half-lives of 4.4 and 4.6 hours for intravenous and subcutaneous administration, respectively (Laliberte et al., 2004).

Stability in Various Conditions

  • The chemical and physical stability of treprostinil sodium in various concentrations and storage conditions has been extensively studied. It retains over 95% of its concentration over 60 days at temperatures ranging from -20°C to 37°C, proving its stability for packaging and shipping (Xu et al., 2004).

Interaction with Other Medications

  • Studies assessing the interaction of treprostinil with warfarin, a common anticoagulant, indicate no significant effect on the pharmacodynamics and pharmacokinetics of warfarin. This suggests a low likelihood of clinically important interactions between treprostinil and warfarin during therapy (Wade et al., 2003).

Crystallization and Polymorphism

  • The process development of treprostinil diethanolamine salt (UT-15C) involves addressing polymorph and morphology control issues. Successful crystallization protocols have been developed for producing the thermodynamically stable form (Batra et al., 2009).

Bioavailability

  • Treprostinil sodium exhibits complete absorption with subcutaneous administration, showing a slightly longer half-life compared to intravenously administered treprostinil (Wade et al., 2004).

Applications in Specific Conditions

  • The oral form of treprostinil, specifically treprostinil diethanolamine, has been evaluated for its effectiveness in treating scleroderma-related vascular complications. The drug shows positive associations with improved cutaneous perfusion and skin temperature (Shah et al., 2013).

Comprehensive Pharmacokinetic Review

  • Treprostinil's pharmacokinetic considerations are outlined across different formulations and routes of administration, providing essential information for clinical decisions in treating PAH (Kumar et al., 2016).

Properties

Molecular Formula

C23H31O5 · Na

Molecular Weight

410.5

InChI

InChI=1S/C23H32O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16,18-19,21,25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1/t16-,18+,19-,21+;/m0./s1

InChI Key

PCGJOOOILKFUEW-MITWTGFRSA-M

SMILES

[H][C@@]12[C@@](C[C@@H](O)[C@@H]2CCC(CCCCC)=O)([H])CC3=C(OCC([O-])=O)C=CC=C3C1.[Na+]

Synonyms

2-(((1R,2R,3aS,9aS)-2-hydroxy-1-(3-oxooctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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15-keto Treprostinil (sodium salt)
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